![molecular formula C9H6O3 B12906470 2H-Furo[3,2-e][1,3]benzodioxole CAS No. 65496-53-9](/img/structure/B12906470.png)
2H-Furo[3,2-e][1,3]benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3]Dioxolo[4,5-e]benzofuran is a heterocyclic organic compound that features a fused benzofuran ring system with a dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,3]Dioxolo[4,5-e]benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of sesamol and 1,2,4,5-tetrachlorobenzene. The core unit can be prepared through lithiation and subsequent derivatization to adjust photophysical properties .
Industrial Production Methods: Industrial production methods for [1,3]Dioxolo[4,5-e]benzofuran are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial applications, ensuring the availability of the compound for various uses.
Types of Reactions:
Oxidation: [1,3]Dioxolo[4,5-e]benzofuran can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives, altering its electronic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions to achieve desired substitutions.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, [1,3]Dioxolo[4,5-e]benzofuran is used as a building block for synthesizing complex molecules
Biology: The compound has shown promise in biological research, particularly in the development of fluorescent dyes. These dyes are characterized by long fluorescence lifetimes, high stability towards photobleaching, and large Stokes shifts, making them suitable for optical sensing and imaging applications .
Medicine: In medicinal chemistry, derivatives of [1,3]Dioxolo[4,5-e]benzofuran have been investigated for their anticancer properties. The compound’s ability to interact with biological targets and pathways makes it a potential candidate for drug development .
Industry: Industrial applications include the use of [1,3]Dioxolo[4,5-e]benzofuran derivatives in the production of advanced materials, such as polymers and coatings, due to their unique electronic and photophysical properties .
Mechanism of Action
The mechanism of action of [1,3]Dioxolo[4,5-e]benzofuran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
[1,3]Dioxolo[4,5-f]benzodioxole: This compound shares a similar core structure but differs in the positioning of the dioxole moiety.
Benzofuran: A simpler structure lacking the dioxole ring, used in various chemical and pharmaceutical applications.
Dioxole-functionalized metal-organic frameworks: These compounds incorporate dioxole units into larger frameworks, offering unique properties for catalysis and material science.
Uniqueness: [1,3]Dioxolo[4,5-e]benzofuran stands out due to its fused ring system, which imparts unique electronic and photophysical properties. These properties make it particularly valuable in the development of fluorescent dyes and advanced materials .
Properties
CAS No. |
65496-53-9 |
|---|---|
Molecular Formula |
C9H6O3 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
furo[2,3-g][1,3]benzodioxole |
InChI |
InChI=1S/C9H6O3/c1-2-8-9(12-5-11-8)6-3-4-10-7(1)6/h1-4H,5H2 |
InChI Key |
GXUVFOYZZICKBR-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C3=C(C=C2)OC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


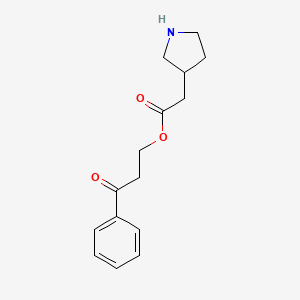
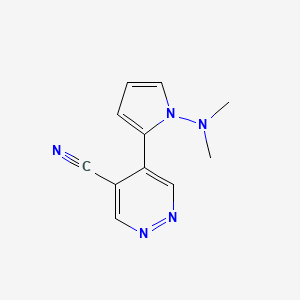
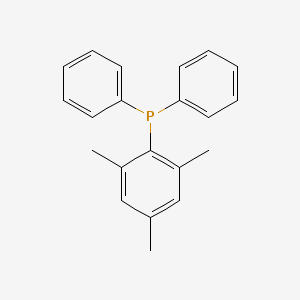

![6-Bromo-7-methylimidazo[1,2-a]pyrimidine-2,5(1H,3H)-dione](/img/structure/B12906408.png)
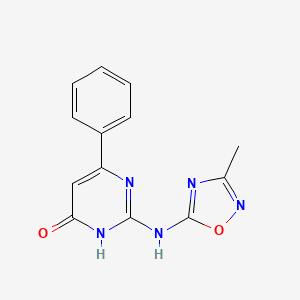
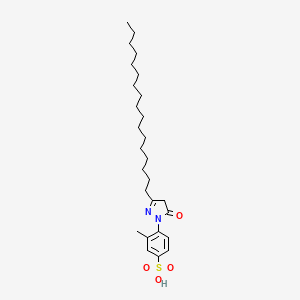
![4-[2-(3-Tert-butylphenyl)ethoxy]quinazoline](/img/structure/B12906419.png)

![1-{2,6-Bis[(prop-2-en-1-yl)amino]pyrimidin-4-yl}piperidin-4-one](/img/structure/B12906438.png)

![N,N-Diethyl-2-({5-[(thiophen-2-yl)ethynyl]pyrimidin-2-yl}oxy)ethan-1-amine](/img/structure/B12906455.png)
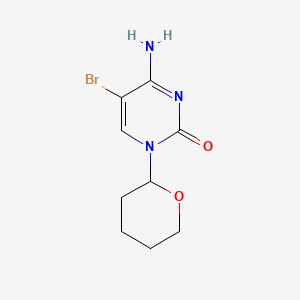
![1-Anilino-N-[(pyrrolidin-1-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B12906462.png)
